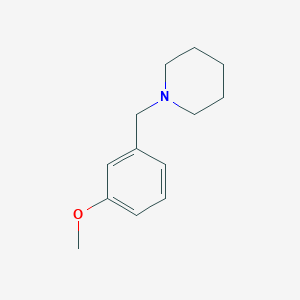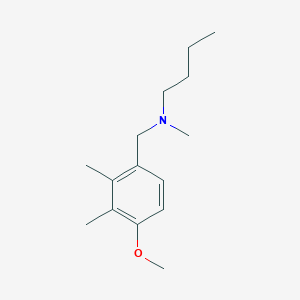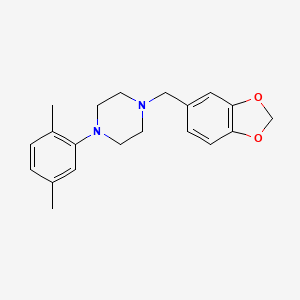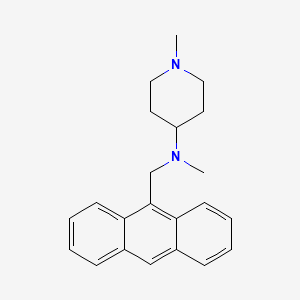![molecular formula C15H16Cl2N2 B3851316 (2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, commonly known as DCB-PET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-PET belongs to the class of arylalkylamines and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of DCB-PET is not fully understood. However, studies have shown that it acts as a potent inhibitor of monoamine oxidase (MAO) A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, DCB-PET increases the levels of these neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
DCB-PET has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. Additionally, DCB-PET has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
DCB-PET has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and selective inhibition of MAO, making it a useful tool for studying the role of MAO in various physiological and pathological conditions. However, DCB-PET has some limitations. It has poor solubility in aqueous solutions, making it challenging to administer in vivo. Additionally, it has low bioavailability, which may limit its therapeutic potential.
将来の方向性
DCB-PET has shown promising results in preclinical studies, and future research is needed to explore its therapeutic potential further. One future direction could be to investigate the efficacy of DCB-PET in animal models of anxiety and depression. Additionally, the development of novel formulations that improve the solubility and bioavailability of DCB-PET could enhance its therapeutic potential. Furthermore, research could focus on the identification of new targets for DCB-PET and its derivatives to expand its therapeutic applications.
Conclusion
In conclusion, DCB-PET is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antitumor, antiviral, anxiolytic, and antidepressant effects, making it a potential candidate for the treatment of various diseases. DCB-PET's mechanism of action involves the inhibition of MAO, leading to increased levels of neurotransmitters in the brain. While DCB-PET has some limitations, it has several advantages for lab experiments. Future research is needed to explore its therapeutic potential further and identify new targets for its derivatives.
科学的研究の応用
DCB-PET has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCB-PET has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, DCB-PET has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(10-8-12-5-2-3-9-18-12)11-13-14(16)6-4-7-15(13)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQUUDNBRUJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)


![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)


![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3851307.png)
![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B3851311.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)